N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
This compound belongs to the triazaspiro[4.5]decene carboxamide family, characterized by a spirocyclic core (fusion of six- and five-membered rings) and substituted aromatic groups. Its structure includes:
- 3-Oxo group: Enhances polarity and influences electronic properties.
- 2-(m-Tolyl) substituent: A methyl-substituted phenyl group at position 2, contributing to hydrophobic interactions.
- N-(3-(Methylthio)phenyl) carboxamide: Introduces a sulfur-containing aromatic moiety, which may affect metabolic stability and binding affinity.
Properties
IUPAC Name |
3-(3-methylphenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-5-3-6-16(13-15)19-20(27)25-22(24-19)9-11-26(12-10-22)21(28)23-17-7-4-8-18(14-17)29-2/h3-8,13-14H,9-12H2,1-2H3,(H,23,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBODPBRZXQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC=C4)SC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide represents a novel class of triazaspiro compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties, supported by relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
The presence of the spiro structure along with the carboxamide and methylthio groups contributes to its unique biological profile.
Antimicrobial Activity
Recent studies have demonstrated that triazaspiro compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.21 µM | |
| Pseudomonas aeruginosa | 0.21 µM | |
| Staphylococcus aureus | 0.15 µM | |
| Candida albicans | 0.25 µM |
The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Antifungal Activity
In addition to its antibacterial properties, the compound also showed promising antifungal activity. Studies reported that it effectively inhibited the growth of various fungal strains.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida parapsilosis | 1.23 µg/mL | |
| Candida albicans | 0.25 µg/mL |
The antifungal activity suggests that this compound could be a candidate for further development as an antifungal agent, particularly against resistant strains.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. The compound was tested on various cell lines to evaluate its cytotoxic effects.
Table 3: Cytotoxicity Data
The results indicated that while the compound exhibits some cytotoxic properties, it remains relatively safe at lower concentrations, making it a potential candidate for therapeutic applications.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of DNA Gyrase : Molecular docking studies suggest strong interactions with DNA gyrase, an essential enzyme for bacterial DNA replication.
- Membrane Disruption : The lipophilic nature of the compound may facilitate penetration into microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes involved in microbial growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Triazaspiro[4.5]decene Cores
The following compounds share the triazaspiro[4.5]decene framework but differ in substituents and functional groups:
Key Observations:
Carboxamide Derivatives with Thiazolidinone Cores ()
Key Observations:
- Synthetic Feasibility : Electron-withdrawing groups (e.g., Cl, F) on phenyl rings correlate with moderate-to-high yields (37–70%), suggesting steric and electronic effects influence reactivity .
- Spectroscopic Trends : IR carbonyl stretches (1675–1690 cm⁻¹) align with carboxamide vibrations, consistent with the target compound’s expected C=O absorption.
Spirocyclic Compounds with Varied Heterocycles ()
These examples demonstrate the versatility of spiro systems in drug design:
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
